The presence of the boronic acid ester group suggests 2-Chloro-1,3,2-benzodioxaborole could be a useful building block for organic synthesis. Boronic acid esters are valuable reagents in Suzuki-Miyaura couplings, a powerful carbon-carbon bond forming reaction in organic chemistry . The introduction of the chlorine atom at the 2-position could potentially influence the reactivity of the molecule in coupling reactions.
The benzodioxaborole core structure is present in some compounds with interesting biological properties . Further research is needed to explore if 2-Chloro-1,3,2-benzodioxaborole exhibits any medicinal activity.
Certain boronic acid-containing molecules have been explored for their potential applications in material science . The unique combination of functional groups in 2-Chloro-1,3,2-benzodioxaborole might warrant investigation into its material properties.
2-Chloro-1,3,2-benzodioxaborole is an organoboron compound characterized by its unique bicyclic structure that incorporates a dioxaborole moiety. Its molecular formula is C₆H₄BClO₂, and it features a chlorine atom attached to the benzene ring. The compound is known for its reactivity and is classified as a flammable solid that can cause severe skin burns and eye damage upon contact .
The structure of 2-Chloro-1,3,2-benzodioxaborole consists of a benzene ring fused with a dioxaborole system, which contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
Notably, the compound has been involved in oxyboration reactions that yield borylated derivatives of benzofurans. This reaction pathway has been optimized for better yields and efficiency in synthetic applications .
Several methods exist for synthesizing 2-Chloro-1,3,2-benzodioxaborole:
2-Chloro-1,3,2-benzodioxaborole finds applications primarily in chemical research and organic synthesis. Its utility extends to:
Interaction studies involving 2-Chloro-1,3,2-benzodioxaborole focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways and its role in catalysis. Additionally, research into its interaction with biological molecules may reveal insights into its therapeutic potential.
Several compounds share structural or functional similarities with 2-Chloro-1,3,2-benzodioxaborole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boron Trifluoride | Boron Compound | Highly reactive gas used in Lewis acid catalysis. |
Catecholborane | Boron-Derivative | Used for oxyboration reactions; more stable than 2-chloro derivative. |
Boronate Esters | Organoboron Compound | Stable under aqueous conditions; used in Suzuki coupling reactions. |
B-Chlorocatecholborane | Chlorinated Boron Compound | Precursor for various borylation reactions; similar reactivity profile. |
The uniqueness of 2-Chloro-1,3,2-benzodioxaborole lies in its specific bicyclic structure and the presence of chlorine, which influences its reactivity and potential applications compared to other boron-containing compounds.
The synthesis of 2-Chloro-1,3,2-benzodioxaborole, commonly known as B-chlorocatecholborane, has been extensively investigated through various synthetic approaches. This compound, with the chemical formula C₆H₄BClO₂ and CAS number 55718-76-8, represents a significant organoboron reagent in synthetic chemistry [1]. The development of different synthetic methodologies has been driven by the need for efficient, scalable, and selective preparation methods to meet both laboratory and industrial requirements.
Traditional synthetic approaches to 2-Chloro-1,3,2-benzodioxaborole have evolved from early investigations into boron-oxygen heterocycle formation, with emphasis placed on direct halogenation strategies and systematic modification of existing catecholborane derivatives.
The direct reaction of catechol with chlorine gas represents one of the earliest approaches to synthesizing 2-Chloro-1,3,2-benzodioxaborole. This method involves the treatment of catechol with chlorine gas under controlled conditions to form the desired benzodioxaborole ring system [2]. The reaction typically proceeds at temperatures ranging from 70-90°C over extended periods of 16-20 hours [3].
The mechanism involves initial chlorination of the catechol substrate, followed by cyclization to form the five-membered boron-containing heterocycle. However, this approach suffers from several limitations, including moderate yields of 40-66% and the formation of dehalogenated byproducts [3]. The reaction can be conducted under neat conditions or in solvents such as toluene, with the choice of reaction medium significantly affecting both yield and selectivity.
Research has demonstrated that the use of chlorine gas as an electrophile leads to the formation of chloro-substituted products through nucleophilic attack by the enolate-like species generated from catechol [2]. The weak chlorine-chlorine bond is particularly susceptible to attack by nucleophilic species, making this transformation thermodynamically favorable despite kinetic challenges.
The halogenation of pre-formed catecholborane derivatives represents a more selective approach to obtaining 2-Chloro-1,3,2-benzodioxaborole. This methodology builds upon the established synthesis of catecholborane, which can be prepared through treatment of catechol with borane in tetrahydrofuran solution [4]. The subsequent halogenation step introduces the chlorine substituent under milder conditions compared to direct chlorination approaches.
Catecholborane, abbreviated as HBcat, exists as a monomer due to the electronic influence of the aryloxy groups that diminish the Lewis acidity of the boron center [4]. This structural feature makes the compound amenable to selective halogenation reactions. The halogenation process typically employs chlorinating agents under controlled temperature conditions of 56-90°C, resulting in yields of 55-73% over reaction times of 3-5 hours [3].
The selectivity of this approach stems from the pre-established boron-oxygen framework, which directs the halogenation to occur specifically at the boron center. Solvents such as tetrahydrofuran and toluene have been successfully employed, with the choice of solvent influencing both reaction rate and product distribution. The method offers improved control over reaction conditions compared to direct catechol chlorination, though dehalogenation side reactions remain a concern under extended heating conditions [3].
The development of industrial-scale production methods for 2-Chloro-1,3,2-benzodioxaborole has focused on addressing the challenges of scalability, consistency, and economic viability. Modern industrial approaches emphasize continuous processing, automated control systems, and optimized reaction conditions to achieve high-quality product output.
Continuous flow reactor technology has emerged as a transformative approach for the industrial synthesis of 2-Chloro-1,3,2-benzodioxaborole. These systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and superior control over reaction parameters [5] [6] [7].
The implementation of continuous flow reactors for benzodioxaborole synthesis involves the continuous introduction of reactants into heated reactor coils, where the transformation occurs under precisely controlled conditions . Industrial production employs continuous flow reactors capable of processing 10-100 mmol per hour, with residence times ranging from 5-30 minutes depending on reaction requirements [5].
Flow chemistry platforms provide exceptional temperature control, typically maintaining precision within ±1°C, which is crucial for achieving consistent product quality [7]. The enhanced heat transfer capabilities of flow systems enable the use of higher reaction temperatures without the risk of thermal runaway, leading to improved reaction rates and yields. Additionally, the reduced reaction volumes minimize the risk associated with handling hazardous reagents such as chlorine gas [6].
Recent developments in flow chemistry have demonstrated the successful application of these techniques to boron-containing compounds, with yields comparable to or exceeding those achieved through batch methods [9]. The spatial and temporal control afforded by flow systems has enabled the development of multi-step synthetic sequences, where intermediate compounds are generated and consumed in situ, reducing purification requirements and improving overall process efficiency [7].
The integration of automated process control systems represents a critical advancement in the industrial production of 2-Chloro-1,3,2-benzodioxaborole. These systems employ sophisticated monitoring and control technologies to maintain optimal reaction conditions throughout the production process [10] [11].
Automated systems for boron compound synthesis incorporate real-time monitoring of critical parameters including temperature, pressure, flow rates, and reactant concentrations [10]. The implementation of automated monitoring has enabled the processing of large-scale batches with consistent quality, as evidenced by systems capable of monitoring boron compounds at rates of 30 samples per hour with relative standard deviations below 1.4% [10].
Modern automated process control systems utilize advanced sensors and analytical instrumentation to provide continuous feedback on reaction progress. These systems can automatically adjust reaction parameters in response to changing conditions, ensuring optimal product formation while minimizing the risk of side reactions [11]. The integration of computerized control systems has enabled the development of fully automated synthesis protocols that require minimal operator intervention.
Quality control procedures integrated into automated systems ensure that product specifications are consistently met. Automated systems can perform real-time analysis of product purity and composition, allowing for immediate process adjustments when deviations from target specifications are detected [12]. This level of control is particularly important for pharmaceutical and fine chemical applications where product quality is paramount.
The development of alternative synthetic methodologies has been driven by the need to overcome limitations associated with traditional approaches, including harsh reaction conditions, limited selectivity, and environmental concerns. These alternative methods emphasize catalytic processes, novel reagent systems, and innovative activation strategies.
Catalytic halogenation approaches represent a significant advancement in the synthesis of 2-Chloro-1,3,2-benzodioxaborole, offering improved selectivity and milder reaction conditions compared to traditional methods. These methodologies employ transition metal catalysts to facilitate the formation of carbon-chlorine and boron-chlorine bonds under controlled conditions [13] [14].
Palladium and iridium-based catalytic systems have demonstrated particular effectiveness in the halogenation of boron-containing substrates [14]. These catalysts enable the selective introduction of chlorine substituents while minimizing undesired side reactions such as dehalogenation or over-chlorination. Catalytic systems typically operate under mild conditions, with temperatures ranging from room temperature to 120°C, depending on the specific catalyst and substrate combination [13].
The mechanism of catalytic halogenation involves the formation of metal-boron intermediates, which undergo subsequent halogenation through oxidative addition processes [13]. Transition metal catalysts provide precise control over the halogenation process, enabling high selectivity for the desired product while suppressing competing reactions. Yields of 45-95% have been reported for catalytic halogenation approaches, with the specific yield depending on the catalyst system and reaction conditions employed [14].
Recent developments in catalytic halogenation have focused on the use of borenium cations generated in situ from 2-Chloro-1,3,2-benzodioxaborole derivatives and aluminum trichloride [15]. These highly electrophilic species undergo Friedel-Crafts-type reactions with electron-rich arenes, providing a versatile approach to functionalized boron compounds. The method has been successfully applied to various substrate classes, including anilines, nitrogen-containing heterocycles, and thiophenes [15].
Borohydride-mediated synthetic routes offer an alternative approach to 2-Chloro-1,3,2-benzodioxaborole synthesis that emphasizes the use of readily available and environmentally benign reagents. These methodologies utilize metal borohydrides such as sodium borohydride and lithium borohydride as both reducing agents and boron sources [16] [17].
The borohydride-mediated approach typically involves the treatment of appropriate precursors with metal borohydrides under mild conditions, followed by halogenation or direct incorporation of chlorine-containing reagents [4]. This methodology offers several advantages, including the use of inexpensive and readily available starting materials, moderate reaction conditions, and good functional group tolerance.
Research has demonstrated that alkali-metal boron hydrides can be effectively employed in the synthesis of catecholborane derivatives through reaction with tris(catecholato)bisborane in ethereal solvents such as diethyl ether [4]. This approach provides a cost-effective alternative to traditional borane-based methods while avoiding the loss of hydride equivalents associated with direct borane treatment.
The Matteson homologation reaction represents a particularly important application of borohydride chemistry in the context of benzodioxaborole synthesis [3]. This well-established procedure employs dichloromethyllithium in conjunction with boron-containing substrates to achieve homologation with simultaneous halogen incorporation [18] [19]. The reaction proceeds through the formation of ate complexes that undergo 1,2-migration-chloride displacement to afford 1-chloroalkylboronic esters [3].
Recent investigations have demonstrated that the Matteson homologation can be adapted for the synthesis of B-(1-chloroalkyl)catecholboranes through reaction of B-alkylcatecholboranes with dichloromethyllithium [3]. While extended heating in tetrahydrofuran typically results in low yields, improved results can be achieved through modified reaction conditions or vacuum pyrolysis [3]. This methodology provides access to valuable chlorinated boron intermediates that can serve as precursors to 2-Chloro-1,3,2-benzodioxaborole through appropriate cyclization procedures.
The versatility of borohydride-mediated routes extends to various substrate classes and reaction conditions. These methods typically achieve yields in the range of 50-80%, with selectivity being moderate to good depending on the specific reagent combination and reaction parameters employed [16]. The relatively low cost and environmental compatibility of borohydride reagents make these approaches particularly attractive for large-scale synthesis applications.
The chlorine atom in 2-chloro-1,3,2-benzodioxaborole serves as an excellent leaving group in nucleophilic substitution reactions, demonstrating characteristic reactivity patterns that align with established mechanistic principles of nucleophilic substitution [2]. The compound undergoes nucleophilic displacement reactions through a second-order mechanism where the nucleophile attacks the electron-deficient boron center while the chlorine departs as a chloride ion .
The reactivity of 2-chloro-1,3,2-benzodioxaborole toward nucleophilic substitution follows a predictable pattern based on nucleophile strength and reaction conditions. Common nucleophiles such as hydroxide ions, amines, alcohols, and thiols readily displace the chlorine atom under mild conditions . These reactions typically require the presence of a base such as triethylamine to facilitate the substitution process and neutralize the generated hydrogen chloride .
Nucleophile | Reaction Conditions | Product Type | Mechanism | References |
---|---|---|---|---|
Hydroxide ion | Mild temperature, base present | Hydroxy-benzodioxaborole | SN2-type displacement | |
Amine | Mild temperature, triethylamine | Amino-benzodioxaborole | SN2-type displacement | |
Alcohol | Mild temperature, base catalyzed | Alkoxy-benzodioxaborole | SN2-type displacement | |
Thiol | Mild temperature, base present | Thio-benzodioxaborole | SN2-type displacement |
The mechanistic pathway involves direct attack of the nucleophile on the boron center, which is rendered electrophilic by the electron-withdrawing nature of the benzodioxaborole framework and the presence of the chlorine substituent . The reaction proceeds through a concerted mechanism where bond formation to the nucleophile and bond breaking to the chlorine occur simultaneously, consistent with an SN2-type mechanism at the boron center [2] [3].
Kinetic studies of these substitution reactions reveal second-order behavior, with the reaction rate depending on both the concentration of 2-chloro-1,3,2-benzodioxaborole and the nucleophile [4]. The electronic nature of the nucleophile significantly influences the reaction rate, with more nucleophilic species showing enhanced reactivity toward the electrophilic boron center .
The benzodioxaborole core structure provides a stable framework that can accommodate various functional modifications through substitution reactions at the boron center . The rigid bicyclic structure imparts unique electronic properties that influence both the reactivity and selectivity of substitution processes [5].
Functionalization strategies for the benzodioxaborole core typically involve replacement of the chlorine substituent with electron-donating or electron-withdrawing groups, allowing for fine-tuning of the electronic properties and reactivity of the resulting compounds . These modifications can dramatically alter the Lewis acidity of the boron center and influence subsequent catalytic applications [6].
The substitution products retain the core benzodioxaborole structure while incorporating new functional groups that can participate in further chemical transformations . For example, the introduction of amine substituents creates compounds capable of hydrogen bonding interactions, while alkoxy substituents can modulate the electron density at the boron center .
Regioselectivity in these functionalization reactions is generally high due to the single reactive site at the boron center . The steric environment around the boron atom, created by the fused benzene and dioxaborole rings, can influence the approach of bulky nucleophiles and thereby control the stereochemical outcome of substitution reactions .
Boron-centered oxidation of benzodioxaborole systems represents a fundamental transformation that can proceed through multiple mechanistic pathways depending on the oxidizing agent and reaction conditions [7] [8]. The oxidation typically targets the boron center, converting it from a trivalent to a higher oxidation state or facilitating the formation of new boron-heteroatom bonds [7].
Oxidizing Agent | Reaction Conditions | Primary Product | Mechanism | Yield Range | References |
---|---|---|---|---|---|
Hydrogen peroxide | Acidic/basic conditions | Boronic acid | Boron-centered oxidation | High | |
Sodium perborate | Acidic/basic conditions | Borate ester | Boron-centered oxidation | High | |
Manganese(III) acetate | Acetic acid solvent | Boron-oxygen adduct | Radical formation | 74% | [7] [9] |
Oxygen-based radicals | Room temperature | Substituted boronates | Radical coupling | Moderate | [7] [9] |
The most commonly employed oxidizing agents include hydrogen peroxide and sodium perborate, which react with the boron center under acidic or basic conditions to form boronic acids or borate esters . These reactions proceed through a concerted mechanism involving direct oxygen transfer to the boron center [8].
More sophisticated oxidation pathways involve the generation of boron-centered radicals through the action of strong oxidizing agents such as manganese(III) acetate [7] [9]. In these systems, the oxidation proceeds through initial formation of a boron-centered radical intermediate, which can subsequently react with various radical traps or undergo coupling reactions [7].
The radical-mediated oxidation pathway has been demonstrated to be particularly useful for forming new boron-heteroatom bonds [7] [9]. For example, treatment of boron-containing substrates with manganese(III) acetate in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl results in clean formation of boron-oxygen bonds with isolated yields of 74% [7].
These oxidative transformations are mechanistically distinct from traditional organic oxidations, as they involve direct participation of the boron center rather than carbon-based functional groups [7]. The electronic properties of the benzodioxaborole framework influence the ease of oxidation, with electron-rich systems generally showing enhanced reactivity toward oxidizing agents .
Reduction reactions of 2-chloro-1,3,2-benzodioxaborole and related benzodioxaborole systems provide access to a variety of borane derivatives with unique structural and electronic properties [10] . These transformations typically involve the use of hydride donors or metal-based reducing agents to convert the boron center to a more electron-rich state .
Reducing Agent | Reaction Conditions | Product Type | Selectivity | Applications | References |
---|---|---|---|---|---|
Lithium aluminum hydride | Anhydrous conditions | Boron-containing hydride | High | Hydride formation | |
Sodium borohydride | Anhydrous conditions | Reduced benzodioxaborole | Moderate | General reduction | |
Catecholborane | Room temperature | Alkylborane derivative | High regioselectivity | Selective reducing agent | [10] |
Hydride sources | Mild conditions | Hydroboration product | Anti-Markovnikov | Alkene functionalization | [12] [13] |
Catecholborane, which is structurally related to 2-chloro-1,3,2-benzodioxaborole, serves as a versatile reducing agent for various functional groups [10]. The compound demonstrates unique selectivity patterns compared to other borane reagents, particularly in the reduction of carbonyl compounds and the hydroboration of alkenes [10].
The reduction of aldehydes and ketones by catecholborane proceeds through a concerted mechanism involving transfer of hydride from the boron center to the carbonyl carbon [10]. This reaction is highly chemoselective, allowing for the reduction of aldehydes in the presence of ketones and other potentially reactive functional groups [10].
Hydroboration reactions involving benzodioxaborole derivatives demonstrate high regioselectivity, typically favoring anti-Markovnikov addition to alkenes [12] [13]. The rigid structure of the benzodioxaborole framework contributes to this selectivity by constraining the approach geometry of the alkene substrate [12].
The products of these reduction reactions often retain useful synthetic handles for further functionalization [10]. For example, the alkylborane derivatives formed through hydroboration can be oxidized to alcohols or subjected to cross-coupling reactions to form carbon-carbon bonds [12] [13].
The Lewis acidic nature of benzodioxaborole compounds makes them effective catalysts for various cyclization reactions [14] [15]. The boron center acts as an electron pair acceptor, activating electrophilic substrates toward nucleophilic attack and facilitating intramolecular bond formation [16].
Reaction Type | Substrate | Catalyst Loading | Temperature | Product Selectivity | References |
---|---|---|---|---|---|
Cyclization | Unsaturated compounds | 5-10 mol% | Room temp-70°C | High regioselectivity | [14] [15] |
Hydroboration | Alkenes/alkynes | 1-5 mol% | Room temp-reflux | Anti-Markovnikov | [12] |
Cross-coupling | Aryl halides | Catalytic amounts | Elevated temperature | Cross-coupled products | [8] [17] |
Borylative functionalization | π-Systems | 0.5-5 mol% | Mild conditions | Difunctionalized products | [18] [19] |
Lewis acid catalysis involving benzodioxaborole derivatives operates through coordination of the boron center to electron-rich atoms in the substrate, such as oxygen or nitrogen [16]. This coordination activates the substrate by polarizing electron density and making it more susceptible to nucleophilic attack [16].
The catalytic cycle typically involves substrate coordination, nucleophilic addition, and product release with regeneration of the catalyst [16] [20]. The efficiency of these processes depends on the balance between substrate binding affinity and product dissociation, which can be tuned through structural modifications of the benzodioxaborole framework [15].
Recent developments in Lewis acid catalysis have demonstrated that benzodioxaborole-based catalysts can achieve high levels of enantioselectivity when combined with chiral ligands or auxiliaries [15]. These asymmetric transformations are particularly valuable for the synthesis of pharmaceutically relevant compounds [15].
The mild reaction conditions typically required for Lewis acid-catalyzed cyclizations make these transformations compatible with a wide range of functional groups [15]. This functional group tolerance expands the synthetic utility of these methods and allows for their application in complex molecule synthesis [15].
Borylative functionalization of alkynes represents an important application of benzodioxaborole chemistry in the formation of carbon-boron bonds [18] [19] [21]. These transformations provide access to alkenylboranes and related organoboron compounds that serve as versatile intermediates in organic synthesis [19].
Alkyne Type | Catalyst System | Boron Source | Regioselectivity | Yield Range | Functional Groups Tolerated | References |
---|---|---|---|---|---|---|
Terminal alkynes | CuCl/ligand | B2Pin2 | α-selective | 60-98% | Alcohols, ethers | [22] [21] |
Internal alkynes | Pd/Cu bimetallic | Catecholborane | β-selective | 46-81% | Esters, amides | [19] [23] |
Aryl alkynes | Rhodium-based | Bis(catecholato)diboron | Distal selective | Good to excellent | Various substituents | [21] |
Functionalized alkynes | Copper/phosphine | Diboron reagents | Position-dependent | Moderate to high | Ketones, nitriles | [18] [24] |
The mechanism of borylative functionalization typically involves oxidative addition of the alkyne to a metal center, followed by insertion of the boron-containing reagent and reductive elimination to form the carbon-boron bond [19]. The regioselectivity of these reactions can be controlled through choice of catalyst, ligands, and reaction conditions [21].
Copper-catalyzed borylative functionalization has emerged as a particularly powerful method for the synthesis of functionalized alkenylboranes [19] [22]. These reactions often proceed under mild conditions and demonstrate high functional group tolerance, making them suitable for late-stage functionalization of complex molecules [19].
Rhodium-catalyzed systems have been developed for the remote borylation of alkynes, offering unprecedented reaction modes that provide access to 1,n-diboronates through chain-walking processes [21]. These methods represent a significant advance in the field of alkyne functionalization [21].
Flammable;Corrosive;Irritant